molecular formula C9H7N3 B14045617 5-Methylimidazo[1,2-a]pyridine-6-carbonitrile

5-Methylimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B14045617
M. Wt: 157.17 g/mol
InChI Key: ACRYXPIDFKKLHZ-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities. The structure of this compound consists of a fused bicyclic system with a nitrogen atom at the 1-position and a nitrile group at the 6-position. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylimidazo[1,2-a]pyridine-6-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol has been reported . This method involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalyst-free approaches are often preferred to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group to other functional groups.

    Substitution: The compound can undergo substitution reactions at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been reported .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

5-Methylimidazo[1,2-a]pyridine-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit certain enzymes and proteins involved in disease pathways. The compound’s unique structure allows it to bind to these targets effectively, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylimidazo[1,2-a]pyridine-6-carbonitrile include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the nitrile group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5-methylimidazo[1,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C9H7N3/c1-7-8(6-10)2-3-9-11-4-5-12(7)9/h2-5H,1H3

InChI Key

ACRYXPIDFKKLHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=CN12)C#N

Origin of Product

United States

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